molecular formula C23H23ClN4O2 B5171415 N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide

Cat. No. B5171415
M. Wt: 422.9 g/mol
InChI Key: XCSTUGPSWYCHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide, also known as BCTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons.

Scientific Research Applications

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In preclinical studies, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to attenuate thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Mechanism of Action

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively blocking the TRPV1 channel, which is involved in the perception of pain, inflammation, and cancer progression. TRPV1 is expressed in various tissues, including sensory neurons, immune cells, and cancer cells. By blocking TRPV1, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide inhibits the influx of cations, including calcium ions, into cells, leading to the attenuation of pain, inflammation, and cancer progression.
Biochemical and Physiological Effects:
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer progression. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has several advantages for lab experiments. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide is a selective TRPV1 antagonist, which allows for the specific targeting of TRPV1-mediated pathways. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has some limitations for lab experiments. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has low solubility in water, which can limit its use in in vivo studies. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has some off-target effects, including the inhibition of voltage-gated sodium channels.

Future Directions

There are several future directions for the research on N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide. One potential direction is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide. Another direction is the investigation of the role of TRPV1 in other diseases, such as diabetes and cardiovascular diseases. Moreover, the combination of TRPV1 antagonists with other therapeutic agents, such as chemotherapy, may enhance their efficacy in the treatment of cancer. Finally, the development of TRPV1 antagonists that can cross the blood-brain barrier may provide new opportunities for the treatment of chronic pain and neurological disorders.

Synthesis Methods

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide can be synthesized using a multistep procedure that involves the reaction of 3'-chloro-3-biphenylcarboxylic acid with 1-(1H-pyrazol-1-yl)acetyl chloride, followed by the reaction of the resulting product with 4-piperidinecarboxylic acid. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-(2-pyrazol-1-ylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-20-6-1-4-18(14-20)19-5-2-7-21(15-19)26-23(30)17-8-12-27(13-9-17)22(29)16-28-11-3-10-25-28/h1-7,10-11,14-15,17H,8-9,12-13,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSTUGPSWYCHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide

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